4,5-Dibromo-2-fluorobenzoyl chloride
Overview
Description
4,5-Dibromo-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two bromine atoms at the 4 and 5 positions and a fluorine atom at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method involves the bromination of 2-fluorobenzoyl chloride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-fluorobenzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives such as amides, esters, and thioesters.
Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4,5-Dibromo-2-fluorobenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds and radiographic opaques.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-fluorobenzoyl chloride in chemical reactions involves the electrophilic nature of the carbonyl carbon, which is activated by the electron-withdrawing effects of the bromine and fluorine substituents. This makes the compound highly reactive towards nucleophiles, facilitating substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoyl chloride: Similar structure but with only one bromine atom.
2,4-Difluorobenzoyl chloride: Contains two fluorine atoms instead of bromine.
4,5-Dibromo-2-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4,5-Dibromo-2-fluorobenzoyl chloride is unique due to the combination of bromine and fluorine substituents, which impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Biological Activity
4,5-Dibromo-2-fluorobenzoyl chloride is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and applications, drawing on diverse sources to provide a comprehensive overview.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrClF
- Molecular Weight : 292.86 g/mol
- CAS Number : 497181-26-7
The presence of bromine and fluorine atoms enhances the reactivity of this compound, making it useful in various synthetic applications.
The primary mechanism of action for this compound involves its role as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives that can interact with biological targets. This reactivity allows the compound to serve as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated benzoic acid derivatives can inhibit bacterial growth and biofilm formation. The precise mechanisms are still under investigation but are believed to involve interactions with bacterial enzymes or receptors .
Compound | Activity | Target |
---|---|---|
This compound | Antimicrobial | Bacterial enzymes |
2-Fluorobenzoyl thiosemicarbazides | Antibacterial (various strains) | Methicillin-resistant S. aureus |
3,5-Dibromobenzoic Acid | Moderate antibacterial activity | General bacterial targets |
Genetic Toxicology
Studies have evaluated the genetic toxicity of related compounds. For example, 2-fluorobenzoyl chloride has been tested for mutagenicity using Drosophila models and Salmonella assays. These studies indicate that halogenated benzoyl chlorides may exhibit mutagenic properties under certain conditions .
Case Studies
- Antimicrobial Efficacy : A study published in MDPI demonstrated that fluorinated benzoic acid derivatives inhibited biofilm formation in Staphylococcus aureus. The study utilized molecular docking to identify potential interaction sites on bacterial proteins, suggesting that halogenation increases binding affinity .
- Genetic Toxicity Evaluation : Research conducted by the National Toxicology Program assessed the mutagenicity of fluorobenzoyl derivatives. Results indicated varying levels of genetic toxicity across different compounds, highlighting the need for careful evaluation when developing new drugs based on these structures .
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to modify biological targets makes it valuable in developing enzyme inhibitors and receptor modulators. The compound's unique properties allow for targeted drug design aimed at specific diseases.
Properties
IUPAC Name |
4,5-dibromo-2-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-4-1-3(7(10)12)6(11)2-5(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVXMFRWKVKJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280090 | |
Record name | Benzoyl chloride, 4,5-dibromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803837-33-3 | |
Record name | Benzoyl chloride, 4,5-dibromo-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803837-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 4,5-dibromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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